molecular formula C12H16N2O B1323494 1-(3-(Aminomethyl)phenyl)piperidin-2-one CAS No. 444815-08-1

1-(3-(Aminomethyl)phenyl)piperidin-2-one

Cat. No. B1323494
Key on ui cas rn: 444815-08-1
M. Wt: 204.27 g/mol
InChI Key: IYERCEJLGNFGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867298B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), δ-valerolactam (120 mg, 1.21 mmol), K3PO4 (430 mg, 2.03 mmol), briefly evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (11 μL, 0.10 mmol, 10 mol %), 3-iodobenzylamine (134 μL, 1.01 mmol), and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 100° C. for 18 h. The resulting pale yellow suspension was allowed to reach room temperature, and then 30% aq ammonia (1 mL) and water (10 mL) were added. The biphasic mixture was extracted with CH2Cl2 (3×15 mL). The combined organic phases were dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm; CH2Cl2(saturated with 30% aq ammonia)-CH2Cl2-MeOH 10:10:1; 15 mL fractions). Fractions 14-19 provided 199 mg (96% yield) of the product as a pale yellow oil.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
δ-valerolactam
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CNCCNC.I[C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[CH2:26][NH2:27].N>[Cu]I.O.C1(C)C=CC=CC=1>[NH2:27][CH2:26][C:25]1[CH:24]=[C:23]([N:6]2[CH2:5][CH2:4][CH2:3][CH2:2][C:1]2=[O:7])[CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
11 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
134 μL
Type
reactant
Smiles
IC=1C=C(CN)C=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
δ-valerolactam
Quantity
120 mg
Type
reactant
Smiles
C1(CCCCN1)=O
Name
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
briefly evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted with CH2Cl2 (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm; CH2Cl2(saturated with 30% aq ammonia)-CH2Cl2-MeOH 10:10:1; 15 mL fractions)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC=1C=C(C=CC1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2025 BenchChem. All Rights Reserved.